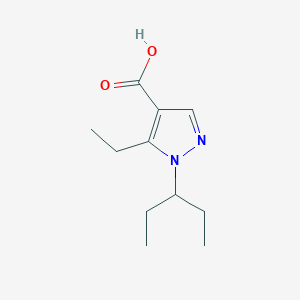

5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid

描述

Background and Significance in Heterocyclic Chemistry

Heterocyclic compounds constitute a fundamental and unique class of organic molecules, accounting for over half of all known organic compounds and exhibiting a broad range of physical, chemical, and biological properties that cover an extensive spectrum of reactivity and stability. The pyrazole ring system, characterized as a five-membered heterocycle containing two adjacent nitrogen atoms, represents one of the most extensively studied groups within this vast chemical landscape. These compounds have demonstrated remarkable synthetic usefulness as intermediates, protective groups, chiral auxiliaries, organocatalysts, and metallic ligands in asymmetric catalysts, particularly in pharmaceutical applications. The significance of pyrazole derivatives in heterocyclic chemistry extends beyond their structural diversity to encompass their role as pharmacologically active compounds, with many naturally occurring pyrazoles and their synthetic derivatives exhibiting broad spectrum biological properties.

The chemical reactivity of pyrazole molecules can be attributed to the unique electronic effects of their constituent atoms, where the nitrogen atom at position 2 possesses lone pair electrons that render it basic and reactive toward electrophiles, while the nitrogen atom at position 1 remains relatively unreactive but can lose its proton in the presence of bases. The combined influence of these two nitrogen atoms reduces the electron density at carbon positions 3 and 5, making the carbon at position 4 particularly susceptible to electrophilic attack. This reactivity pattern has profound implications for the synthesis and chemical behavior of pyrazole-4-carboxylic acid derivatives, including 5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid. The presence of the carboxylic acid functional group at the 4-position creates additional opportunities for chemical modification and introduces important considerations regarding tautomerism and hydrogen bonding behavior.

Pyrazoles exhibit distinctive physical properties that reflect their heterocyclic nature, including amphoteric characteristics that allow them to function as both acids and bases due to the presence of their nitrogen atoms. The acidic pyrrole-like nitrogen readily donates protons, while the pyridine-like nitrogen accepts protons, typically resulting in predominantly basic character. The high melting points and boiling points observed in pyrazole compounds with alkyl or aryl substituents result from intermolecular hydrogen bonding that facilitates the formation of dimeric molecules. These physical properties are particularly relevant for understanding the behavior of this compound, where both the carboxylic acid group and the heterocyclic nitrogen atoms contribute to the overall hydrogen bonding potential of the molecule.

Historical Development of Pyrazole-4-carboxylic Acid Chemistry

The synthetic approaches to pyrazole-4-carboxylic acids have evolved significantly since their initial development, with early methodologies focusing on classical condensation reactions and subsequent oxidation or functional group transformations. Historical synthesis of 1-phenylpyrazole-4-carboxylic acid, a closely related compound to this compound, was most successfully achieved through chloromethylation of 1-phenylpyrazole followed by oxidation of the resulting 4-chloromethyl-1-phenylpyrazole. Alternative historical approaches involved the hydrolysis of 4-cyano derivatives formed from the anti-oxime of 4-formyl-1-phenylpyrazole, demonstrating the versatility of synthetic pathways available for accessing these important heterocyclic carboxylic acids.

A significant advancement in pyrazole-4-carboxylic acid synthesis was achieved through the development of Sandmeyer-type reactions, where 4-cyano-1-phenylpyrazole could be formed from 1-phenylpyrazole-4-diazonium chloride through replacement of the diazonium group with a nitrile functionality. This methodology represented a breakthrough in the field, as replacement of pyrazole-4-diazonium groups by nitrile had previously been unsuccessful. The subsequent hydrolysis of these nitrile intermediates provided access to the desired carboxylic acid functionality, establishing a reliable synthetic route that could be adapted for various substituted pyrazole derivatives. These historical developments laid the foundation for modern synthetic approaches to complex pyrazole carboxylic acids, including compounds with multiple substituents such as this compound.

The evolution of pyrazole chemistry has been marked by the development of increasingly sophisticated synthetic methodologies, including microwave-assisted reactions and modern condensation techniques. Microwave irradiation has proven particularly effective for the synthesis of 1H-pyrazole-5-amines from arylhydrazines and 3-aminocrotonitrile, with reactions typically completed within 10 minutes under appropriate conditions. These modern techniques have expanded the scope of accessible pyrazole derivatives and have enabled the synthesis of compounds with complex substitution patterns that would have been challenging to prepare using traditional methodologies. The development of these advanced synthetic approaches has been crucial for accessing specialized compounds like this compound, which requires precise control over substitution patterns and functional group introduction.

Structural Classification and Nomenclature

The compound this compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature rules, with its name reflecting the specific substitution pattern and functional groups present in the molecule. The molecular formula C₁₁H₁₈N₂O₂ indicates the presence of eleven carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 210.27 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 1249165-87-4, which provides unique identification within chemical databases and literature.

The structural framework of this compound is based on the 1H-pyrazole core, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. The carboxylic acid functional group (-COOH) is positioned at carbon 4 of the pyrazole ring, while an ethyl group (-CH₂CH₃) is attached at carbon 5. The most distinctive structural feature is the pentan-3-yl substituent attached to nitrogen 1, which consists of a five-carbon alkyl chain with the point of attachment at the third carbon, creating a branched alkyl substituent that significantly influences the compound's physical and chemical properties. This substitution pattern creates a molecule with considerable steric bulk around the nitrogen atom, which may influence both its chemical reactivity and its potential interactions with biological targets.

The tautomeric behavior of pyrazole derivatives represents an important aspect of their structural chemistry, with unsubstituted pyrazoles capable of existing in multiple tautomeric forms through proton migration between nitrogen atoms. However, the presence of the pentan-3-yl substituent at nitrogen 1 in this compound eliminates this tautomeric possibility, fixing the compound in a single structural form. The carboxylic acid group at position 4 can participate in hydrogen bonding interactions and can exist in different ionization states depending on the solution pH, adding another dimension to the compound's structural behavior. The combination of these structural features creates a molecule with defined geometry and specific chemical properties that distinguish it from other members of the pyrazole carboxylic acid family.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N₂O₂ | |

| Molecular Weight | 210.27 g/mol | |

| Chemical Abstracts Service Number | 1249165-87-4 | |

| MDL Number | MFCD14609807 | |

| SMILES Notation | O=C(C1=C(CC)N(C(CC)CC)N=C1)O |

Research Significance and Current Academic Interest

Contemporary research interest in pyrazole-4-carboxylic acid derivatives, including this compound, stems from their demonstrated potential across multiple scientific disciplines and their role as versatile synthetic intermediates. Recent studies have highlighted the importance of pyrazole derivatives in pharmaceutical research, where they serve as crucial scaffolds for drug development and have attracted considerable attention due to their diverse biological activities. The structural modifications present in this compound, particularly the unique combination of alkyl substituents and carboxylic acid functionality, position this compound as a potentially valuable target for further investigation in medicinal chemistry applications.

The academic significance of this compound extends to its potential role in structure-activity relationship studies, where the specific substitution pattern can provide insights into the influence of steric and electronic factors on biological activity. Research conducted between 2018 and 2021 has demonstrated that pyrazole derivatives exhibit numerous biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of the carboxylic acid group at position 4, combined with the specific alkyl substitution pattern, creates opportunities for investigating how these structural features contribute to biological activity and selectivity. Current academic interest also encompasses the development of novel synthetic methodologies for accessing complex pyrazole derivatives, with researchers exploring efficient routes to compounds like this compound.

Modern pharmaceutical research has demonstrated that many approved and commercialized drugs contain pyrazole derivatives, indicating the continued relevance of this chemical class in drug discovery efforts. The structural complexity of this compound, with its multiple substituents and functional groups, makes it representative of the sophisticated molecular architectures currently being explored in contemporary medicinal chemistry. Research groups continue to investigate the synthesis and characterization of novel pyrazole carboxylic acid derivatives, with particular attention to compounds that exhibit improved selectivity profiles and enhanced chemical stability. The ongoing development of structure-activity relationships for pyrazole-based compounds ensures that molecules like this compound remain subjects of active scientific investigation and potential therapeutic development.

属性

IUPAC Name |

5-ethyl-1-pentan-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-4-8(5-2)13-10(6-3)9(7-12-13)11(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFZSHSSGGFBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C(CC)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1249165-87-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on summarizing its biological activity, including anti-inflammatory properties, analgesic effects, and other pharmacological implications based on recent research findings.

The compound has a molecular formula of and a molecular weight of approximately 222.29 g/mol. Its structure features a pyrazole ring, which is known for various biological activities, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A review by Sivaramakarthikeyan et al. (2022) highlighted that certain substituted pyrazole derivatives demonstrated notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The selectivity index for some compounds reached values as high as 353.8, indicating a strong preference for inhibiting COX-2 over COX-1, thus potentially reducing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.034 | 0.052 | 1.53 |

| Compound B | 0.010 | 0.001 | 10 |

| 5-Ethyl-Pyrazole | TBD | TBD | TBD |

Note: TBD indicates that specific values for this compound were not provided in the reviewed literature.

Analgesic Effects

In addition to anti-inflammatory properties, the compound's analgesic effects have been explored. Studies have shown that certain pyrazole derivatives can produce significant analgesic activity comparable to standard analgesics like diclofenac sodium. The analgesic activity is often assessed using various models, including the acetic acid-induced writhing test and formalin test in rodents .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including those structurally related to this compound:

- Study on COX Inhibition : A study published in Medicinal Chemistry Letters evaluated multiple pyrazole derivatives for their ability to inhibit COX enzymes. The most potent compounds showed IC50 values significantly lower than traditional NSAIDs, suggesting a promising therapeutic profile .

- Safety Profile Assessment : Histopathological examinations conducted on animal models revealed minimal degenerative changes in organs such as the stomach and liver following treatment with selected pyrazole derivatives, indicating their potential safety for gastrointestinal health .

- Antiproliferative Activity : Another study assessed the antiproliferative effects of pyrazoles on cancer cell lines, demonstrating that certain derivatives could inhibit cell growth effectively under hypoxic conditions, which is relevant for targeting tumor microenvironments .

科学研究应用

Medicinal Chemistry

5-Ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid has shown potential as a scaffold for drug development due to its biological activity. Research indicates that it may interact with specific molecular targets, influencing pathways related to inflammation and pain relief.

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Further investigation into its mechanism of action is ongoing, with promising results suggesting potential therapeutic uses in treating chronic inflammatory diseases.

Agricultural Chemistry

This compound can be utilized as a herbicide or pesticide due to its ability to affect plant growth regulators. Its unique structure may allow it to interfere with biochemical pathways in target species.

Case Study: Herbicidal Properties

Field trials have shown that formulations containing this compound can effectively control weed populations without significantly harming crop yields. Research continues to optimize application rates and formulations for maximum efficacy.

Material Sciences

The compound's properties make it suitable for developing new materials, particularly polymers that require enhanced thermal stability or chemical resistance.

Case Study: Polymer Development

Research has focused on incorporating this compound into polymer matrices, resulting in materials that exhibit improved mechanical properties and resistance to degradation under environmental stressors.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 5-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid | Methyl group at the 5-position | Lower reactivity due to the absence of an ethyl group |

| 1-Ethyl-1H-pyrazole-4-carboxylic acid | Ethyl group at position 1 | Lacks additional alkyl substituents |

| Ethyl 5-amino-1-phenyI-H-pyrazole -4-carboxylate | Contains an amino group | Exhibits different biological activities |

Conclusion and Future Directions

The applications of this compound span various fields, highlighting its versatility as a chemical compound. Ongoing research aims to further elucidate its mechanisms of action in biological systems and explore its potential in drug development and agricultural applications. The unique structural features of this compound position it as a valuable candidate for future studies aimed at addressing both health and environmental challenges.

Future investigations should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Exploration of synergistic effects when combined with other therapeutic agents.

- Development of sustainable synthesis methods to enhance accessibility for research and industrial applications.

相似化合物的比较

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Key structural variations among pyrazole-4-carboxylic acid derivatives influence their chemical behavior, solubility, and biological activity. Below is a systematic comparison:

Table 1: Substituent Variations and Key Properties of Pyrazole-4-carboxylic Acid Derivatives

Pharmacological and Physicochemical Comparisons

- Lipophilicity and Bioavailability: The pentan-3-yl group in the target compound confers moderate lipophilicity, facilitating membrane permeability. In contrast, the 4-nitrophenyl substituent () introduces strong electron-withdrawing effects, enhancing acidity (pKa ~3.5–4.0) but reducing lipid solubility . The amino-substituted analogue () exhibits higher solubility in aqueous media due to its polar NH₂ group, making it suitable for formulations requiring hydrophilic characteristics .

Synthetic Accessibility :

- Hydrolysis of ester precursors (e.g., ethyl esters) is a common route for pyrazole-carboxylic acids (). However, branched alkyl groups (e.g., pentan-3-yl) may require specialized protection-deprotection strategies to avoid side reactions .

- Aromatic substituents (e.g., phenyl, pyridazinyl) often necessitate transition metal-catalyzed coupling reactions, increasing synthesis complexity .

Biological Activity :

- Pyrazole derivatives with ethyl or methyl groups (e.g., ) have demonstrated analgesic and anti-inflammatory activities in preclinical studies. Substituents at position 1 influence target selectivity; for example, bulky groups like pentan-3-yl may reduce off-target interactions .

- The nitro-substituted analogue () could serve as a pro-drug, with the nitro group undergoing enzymatic reduction to an amine in vivo .

准备方法

Cyclization Approach via β-Diketone Esters and Hydrazines

A representative method involves Claisen condensation of ketones with dimethyl oxalate to afford diketoesters, which then cyclize with substituted hydrazines to yield pyrazole esters. Subsequent hydrolysis converts esters to the corresponding carboxylic acids.

Example from literature : Claisen condensation of 1-cyclopropylethan-1-one with dimethyl oxalate produces a diketoester intermediate, which upon reaction with substituted hydrazines yields 1,5-disubstituted pyrazole-4-carboxylic acid esters. Hydrolysis with aqueous sodium hydroxide affords the target carboxylic acids.

This approach allows selective introduction of alkyl groups at N-1 and C-5 positions by choice of hydrazine and ketone starting materials.

| Step | Reagents/Conditions | Product Type | Yield/Notes |

|---|---|---|---|

| Claisen condensation | Ketone + dimethyl oxalate, base | Diketoester | Moderate to high yield |

| Cyclization | Substituted hydrazine, solvent | Pyrazole-4-carboxylic acid esters | Isomeric mixtures possible; purified by chromatography |

| Hydrolysis | NaOH aqueous solution | Pyrazole-4-carboxylic acids | High yield; mild conditions |

Alkylation and Ester Hydrolysis Route

Starting from ethyl 1H-pyrazole-4-carboxylate, selective alkylation at N-1 with pentan-3-yl halides or equivalents can be performed, followed by hydrolysis of the ester group to the carboxylic acid.

-

- Alkylation of ethyl 1H-pyrazole-4-carboxylate with alkyl halides in the presence of potassium carbonate as base.

- Hydrolysis of ethyl ester under basic conditions (NaOH or KOH aqueous solution).

This method benefits from commercially available pyrazole esters and allows modular introduction of alkyl substituents.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Alkylation | Alkyl halide, K2CO3, solvent (e.g., DMF) | N-alkylated pyrazole ester | Good regioselectivity; moderate to high yield |

| Hydrolysis | Aqueous NaOH or KOH, mild heating | Pyrazole carboxylic acid | High yield; mild conditions |

Methylation and Halogenation Variants

Some methods involve methylation of pyrazole esters followed by halogenation to introduce substituents at specific positions, which can be adapted for the pentan-3-yl substitution at N-1.

For example, methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester using dimethyl carbonate in the presence of potassium carbonate at 80–150 °C yields 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester with high purity and yield.

Subsequent chlorination using hydrochloric acid and hydrogen peroxide in dichloroethane at controlled temperatures produces chloro-substituted pyrazole esters, which can be hydrolyzed to acids.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Methylation | Dimethyl carbonate, K2CO3, 80–150 °C, 8–12 h | 1-methyl-3-ethyl-5-pyrazole ester | Purity >95%, yield >82% |

| Chlorination | HCl (35–40%), H2O2 (30–40%), dichloroethane, 20–70 °C | 1-methyl-3-ethyl-4-chloro-5-pyrazole ester | Purity ~97%, yield ~95% |

Reaction Conditions and Catalysts

Bases : Potassium carbonate is the preferred base for alkylation and methylation steps due to its mildness and efficiency.

Solvents : Polar aprotic solvents such as dimethyl ether, diethylene glycol dimethyl ether, and dichloroethane are commonly used to dissolve reactants and facilitate reaction kinetics.

Temperature and Time : Reaction temperatures range from ambient to 150 °C depending on the step, with reaction times between 1 to 12 hours optimized for yield and purity.

Purification and Characterization

Purification : Filtration to remove salts, solvent evaporation under reduced pressure, and recrystallization from mixed solvent systems (e.g., toluene and petroleum ether) are standard techniques.

Characterization : High purity (>95%) is confirmed by chromatographic and spectroscopic methods (NMR, HPLC, MS).

Summary Table of Key Preparation Methods

Research Findings and Notes

The Claisen condensation route provides flexibility in substituent introduction but may require chromatographic purification due to isomer formation.

Alkylation of pyrazole esters is a straightforward method, with potassium carbonate providing efficient base catalysis and mild hydrolysis conditions ensuring high yields.

Methylation using dimethyl carbonate is an environmentally friendly approach with good atom economy and high product purity.

Halogenation with HCl and H2O2 is effective for introducing chloro substituents, which may be useful for further functionalization or biological activity tuning.

Reaction parameters such as temperature, molar ratios, and reaction time are critical for optimizing yield and purity.

常见问题

Basic: What synthetic methodologies are commonly employed to synthesize 5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid?

Answer: The compound is typically synthesized via cyclocondensation reactions. For pyrazole derivatives, a standard approach involves reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives (e.g., pentan-3-yl hydrazine) in the presence of a catalyst. Subsequent hydrolysis of the ester group (e.g., ethyl ester to carboxylic acid) under basic conditions (e.g., NaOH or KOH) yields the final product. Structural analogs have been synthesized using DMF-DMA (dimethylformamide dimethyl acetal) to form enamine intermediates, followed by cyclization .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer: Characterization involves:

- IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations).

- ¹H/¹³C NMR to resolve substituent positions (e.g., ethyl and pentan-3-yl groups via coupling patterns).

- Mass spectrometry (ESI-TOF or EI-MS) for molecular ion validation.

- Elemental analysis to verify purity (>95% is standard for pharmacological studies).

For example, a related pyrazole-4-carboxylic acid derivative (5-methyl-1-phenyl) was confirmed via distinct NMR signals at δ 2.5 ppm (methyl) and δ 7.3–7.6 ppm (aromatic protons) .

Basic: What in vitro assays are used to evaluate its pharmacological potential?

Answer: Common assays include:

- Cyclooxygenase (COX-1/COX-2) inhibition for anti-inflammatory activity (via ELISA or fluorometric methods).

- Hot-plate or tail-flick tests in rodents for analgesic efficacy.

- Ulcerogenic activity assessment (e.g., rat stomach lesion scoring) to gauge gastrointestinal safety.

In a study of pyrazole esters, compounds with ED₅₀ values <50 mg/kg in carrageenan-induced paw edema models showed significant anti-inflammatory activity .

Advanced: How can quantum chemical calculations enhance understanding of its reactivity and stability?

Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to assess charge transfer interactions.

- Thermodynamic stability via Gibbs free energy calculations.

For 5-methyl-1-phenyl analogs, DFT studies revealed intramolecular hydrogen bonding (O–H···N) stabilizing the carboxylic acid tautomer .

Advanced: How can structural-activity relationship (SAR) studies guide optimization?

Answer: Key modifications include:

- Substituent variation at position 1 : Bulky groups (e.g., pentan-3-yl) enhance lipophilicity and bioavailability.

- Carboxylic acid bioisosteres : Replacing –COOH with tetrazole or sulfonamide groups to improve metabolic stability.

- Position 5 substitution : Electron-withdrawing groups (e.g., –NO₂) may increase COX-2 selectivity.

For example, ethyl-to-methyl substitution at position 5 in pyrazole esters reduced ulcerogenic effects while retaining analgesic activity .

Advanced: What experimental and computational strategies resolve contradictions in pharmacological data?

Answer: Discrepancies (e.g., varying IC₅₀ values across studies) are addressed via:

- Standardized assay protocols (e.g., uniform cell lines, inhibitor concentrations).

- Molecular docking to validate target binding (e.g., COX-2 active site interactions).

- Meta-analysis of dose-response curves to identify outlier datasets.

In one case, conflicting anti-inflammatory results were traced to differences in solvent polarity during in vitro testing .

Advanced: How does the compound’s tautomerism influence its biological activity?

Answer: Pyrazole-4-carboxylic acids exhibit keto-enol tautomerism. The enol form (with –OH group) can participate in hydrogen bonding with biological targets (e.g., COX-2 His⁹⁰), enhancing binding affinity. Solvent polarity and pH significantly affect the tautomeric equilibrium. For 5-methyl-1-phenyl analogs, the enol tautomer predominates in polar aprotic solvents (e.g., DMSO), as confirmed by NMR chemical shifts .

Advanced: What purification techniques are optimal for isolating high-purity samples?

Answer:

- Recrystallization from ethanol/water mixtures (yields >98% purity).

- Column chromatography with silica gel (ethyl acetate/hexane eluent).

- HPLC (C18 column, acetonitrile/water + 0.1% TFA) for analytical-scale separation.

In a study, recrystallized pyrazole-4-carboxylic acid derivatives showed no impurities in HPLC (retention time ±0.1 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。